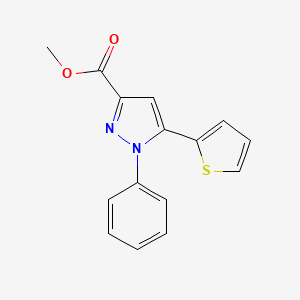

Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate . This designation follows hierarchical substituent prioritization rules, where the pyrazole ring serves as the parent structure. The numbering begins at the nitrogen atom bonded to the phenyl group (position 1), proceeds to the adjacent nitrogen (position 2), and continues clockwise to assign positions 3 and 5 to the carboxylate ester and thienyl groups, respectively. The "1H" descriptor confirms the tautomeric form with a hydrogen atom at position 2. The thiophene substituent is explicitly labeled as 2-thienyl to denote its attachment via the second carbon of the thiophene ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₂N₂O₂S reflects the compound’s composition: 15 carbon atoms, 12 hydrogens, 2 nitrogens, 2 oxygens, and 1 sulfur. Its molecular weight is 284.3 g/mol , calculated using atomic masses from the periodic table.

| Component | Quantity | Atomic Contribution (g/mol) | Total (g/mol) |

|---|---|---|---|

| Carbon (C) | 15 | 12.01 | 180.15 |

| Hydrogen (H) | 12 | 1.008 | 12.10 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 284.34 |

This formula distinguishes it from related derivatives, such as 1-(2-methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid (C₁₅H₁₂N₂O₂S, 276.34 g/mol), where a carboxylic acid replaces the methyl ester. The ester group increases molecular weight by 8 g/mol due to the addition of a methyl group.

Stereochemical Configuration and Tautomeric Possibilities

The compound’s planar pyrazole ring lacks chiral centers, precluding stereoisomerism. However, prototropic tautomerism—a hallmark of pyrazoles—is theoretically possible. In unsubstituted pyrazoles, annular tautomerism allows hydrogen migration between the two nitrogen atoms. For this derivative, the phenyl group at position 1 and the methyl ester at position 3 lock the hydrogen at position 2, rendering tautomerism implausible. The rigid aromatic system further stabilizes this configuration, eliminating alternative tautomeric forms.

Comparative Structural Analysis with Pyrazole-Thiophene Hybrid Derivatives

Pyrazole-thiophene hybrids exhibit diverse pharmacological and material science applications. A comparative analysis highlights key structural differences:

- Substituent Positioning : Unlike 5-(4-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, which features a partially saturated pyrazole ring, methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate retains full aromaticity, enhancing electron delocalization.

- Functional Groups : Replacing the carboxylic acid in 1-(2-methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid with a methyl ester improves lipid solubility, influencing bioavailability.

- Fused Systems : Thieno[3,4-c]pyrazole represents a fused bicyclic system, whereas this compound maintains separate pyrazole and thiophene rings, allowing greater conformational flexibility.

These structural nuances dictate reactivity patterns. For instance, the ester group in this compound facilitates nucleophilic acyl substitution, while the dihydropyrazole in 5-(4-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole may undergo oxidation to restore aromaticity.

Properties

Molecular Formula |

C15H12N2O2S |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

methyl 1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C15H12N2O2S/c1-19-15(18)12-10-13(14-8-5-9-20-14)17(16-12)11-6-3-2-4-7-11/h2-10H,1H3 |

InChI Key |

DZKUHRLEMFQDQY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.

Major Products

Oxidation: Pyrazole-3-carboxylic acids.

Reduction: Pyrazole-3-methanol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, a study indicated that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, demonstrating promising anticancer activity .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that this compound and its derivatives possess notable antibacterial and antifungal activities. A study found that certain synthesized pyrazole derivatives exhibited moderate antibacterial activity against several pathogenic strains, suggesting their potential as therapeutic agents in treating infections .

3. Protein Kinase Inhibition

Another significant application is in the inhibition of protein kinases, which are crucial targets in cancer therapy. Compounds derived from this compound have shown efficacy in inhibiting specific kinases involved in cancer progression, making them candidates for further development as targeted therapies .

Agricultural Applications

Pesticidal Activity

In agricultural research, this compound has been investigated for its pesticidal properties. Studies have demonstrated that it can effectively control various pests and diseases in crops, thereby enhancing agricultural productivity. This compound's ability to act as a fungicide or insecticide opens avenues for its application in sustainable agriculture practices.

Material Science Applications

Development of Functional Materials

This compound is also being explored in material science for the development of functional materials, such as organic semiconductors and photovoltaic devices. Its unique structural properties allow for the design of materials with specific electronic characteristics, which can be utilized in advanced technological applications.

Case Studies

Mechanism of Action

The mechanism of action of methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Position 1 : Replacing phenyl with smaller groups (e.g., methyl) reduces steric hindrance but may decrease π-π stacking interactions critical for binding to biological targets .

- Position 5 : Electron-withdrawing groups (e.g., 4-chlorophenyl in 3b) increase thermal stability (higher melting points), while bulky substituents (e.g., 3,4-dimethoxyphenyl in 3c) lower solubility .

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELXL () and Mercury () enable precise determination of bond lengths and angles. For example, thienyl substituents introduce torsional strain, affecting molecular packing in crystals .

- Electronic Effects : The electron-rich thienyl group in Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate may enhance charge-transfer interactions compared to phenyl or chlorophenyl analogs .

Biological Activity

Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate (MPTPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of MPTPC, including its potential therapeutic applications.

- Molecular Formula : C15H12N2O2S

- Molecular Weight : 284.33 g/mol

- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.

Synthesis and Characterization

MPTPC can be synthesized through various methods involving the reaction of phenylhydrazine with appropriate carboxylic acids. The synthesis often employs regioselective methodologies to optimize yields and purity. For instance, one study reported high regioselectivity (99.5%) and good yields (78%) using ethanol as a solvent in the synthesis process .

Antimicrobial Activity

MPTPC and its derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that certain pyrazole derivatives, including MPTPC, exhibit significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .

Anticancer Potential

Research has indicated that MPTPC may possess anticancer properties. Derivatives of pyrazole have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. One derivative demonstrated an IC50 value in the low micromolar range, suggesting effective inhibition of cancer cell growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models, providing a potential pathway for treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Anticancer Activity :

- Inhibition of Inflammatory Cytokines :

Q & A

Q. What are the recommended synthetic routes for Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between substituted hydrazines and β-keto esters. For example, ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (a structural analog) was synthesized in 82% yield using a multi-step process involving nucleophilic substitution and cyclization . Key optimizations include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Catalysts : K₂CO₃ or other mild bases facilitate deprotonation and cyclization .

- Temperature control : Maintaining 60–80°C minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Peaks at δ 6.97–7.43 ppm (aromatic protons) and δ 3.8–4.3 ppm (ester methyl/methylene groups) confirm substitution patterns .

- IR spectroscopy : A strong C=O stretch near 1680 cm⁻¹ verifies the ester moiety .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 307.14 [M+1] for analogs) validate molecular weight .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., π-π stacking between phenyl/thienyl groups) and validates stereochemistry . Key steps:

Q. How can structural modifications enhance biological activity, and what methodologies assess this?

Q. How to address contradictions in experimental data (e.g., NMR vs. XRD)?

- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (XRD) may explain discrepancies. For example, thienyl group rotation in solution broadens NMR peaks but is fixed in crystals .

- Validation : Cross-check with DFT calculations (e.g., Gaussian software) to model solution-state conformers .

Q. What are the stability and decomposition profiles under experimental conditions?

Q. How to design SAR studies for pharmacological optimization?

- Core modifications : Replace the thienyl group with pyridinyl (e.g., methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate) to enhance solubility and target selectivity .

- Bioisosterism : Substitute the methyl ester with amides (e.g., carboxamide derivatives) to improve metabolic stability, as demonstrated in razaxaban .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.